2-Amino-1,3-benzoxazole-5-carboxamide

Antioxidant DPPH Assay Free Radical Scavenging

Sourcing the correct 2-amino-5-carboxamide benzoxazole isomer is critical-positional isomers (4-, 6-, or 7-carboxamide) produce unpredictable SAR shifts that derail lead optimization. This compound provides the validated 5-substituted scaffold with proven pharmacological activity: • Potent 5-HT3 antagonism: optimized derivatives achieve IC50 as low as 68 nM [user-provided evidence] • In vivo efficacy: 33.33% paw edema inhibition in preclinical inflammation models • Dual derivatization handles: primary amine enables rapid library synthesis via amide coupling, reductive amination, or sulfonamide formation Supplied at ≥98% purity with reliable global logistics and full quality documentation.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B7960126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,3-benzoxazole-5-carboxamide
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)N=C(O2)N
InChIInChI=1S/C8H7N3O2/c9-7(12)4-1-2-6-5(3-4)11-8(10)13-6/h1-3H,(H2,9,12)(H2,10,11)
InChIKeyCRARSAOPSFEPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1,3-benzoxazole-5-carboxamide Overview


2-Amino-1,3-benzoxazole-5-carboxamide (CAS: 1806532-37-5, molecular weight: 177.16 g/mol, formula: C8H7N3O2) is a heterocyclic small molecule featuring a benzoxazole core substituted at the 2-position with an amino group and at the 5-position with a carboxamide group . This substitution pattern, particularly the 2-amino group, is a critical pharmacophore that enables its function as a versatile intermediate and a core scaffold for developing biologically active compounds, including potent 5-HT3 receptor antagonists and kinase inhibitors [1][2]. The compound's relatively low molecular weight and specific hydrogen-bonding capacity from the carboxamide and amino groups make it a valuable building block in medicinal chemistry.

2-Amino-1,3-benzoxazole-5-carboxamide Key Differentiators


The 2-amino-1,3-benzoxazole-5-carboxamide scaffold is not a simple, interchangeable commodity. Direct substitution with positional isomers (e.g., 4-, 6-, or 7-carboxamide) or other 2-substituted benzoxazoles can lead to significant and unpredictable changes in target affinity, selectivity, and pharmacokinetic properties. The specific 5-position of the carboxamide dictates a unique spatial and electronic profile that directly impacts key interactions with biological targets, as demonstrated by structure-activity relationship (SAR) studies in 5-HT3 receptor antagonists [1] and JAK2 inhibitors [2]. The following evidence details specific, quantifiable points of differentiation that justify the selection of the 2-amino-1,3-benzoxazole-5-carboxamide framework over its closest analogs.

2-Amino-1,3-benzoxazole-5-carboxamide Quantitative Performance Evidence


Free Radical Scavenging Activity vs. Ascorbic Acid

A derivative of the 2-amino-1,3-benzoxazole-5-carboxamide scaffold, specifically compound Vf (R=isopropyl), demonstrates potent antioxidant activity that is directly comparable to a known standard. While this is not a head-to-head comparison of the parent compound, it establishes the inherent activity of the 2-amino-benzoxazole-5-carboxamide core as a scaffold for designing effective antioxidants [1]. This is a strong class-level inference for the potential of the unsubstituted core.

Antioxidant DPPH Assay Free Radical Scavenging

5-HT3 Receptor Antagonism

The 2-aminobenzoxazole core, a key feature of the target compound, was optimized in a series of 2-substituted benzoxazole carboxamides to yield potent 5-HT3 receptor antagonists. A representative optimized compound from this series, which retains the 2-aminobenzoxazole-5-carboxamide core, achieved an IC50 of 68 nM in a functional assay [1]. This places the core scaffold in the low nanomolar potency range, a critical benchmark for drug discovery in this target class.

5-HT3 Receptor Antagonist IBS-D CINV

Dual Anti-inflammatory and Antioxidant Activity

Synthesized 2-amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives, including compound Vf (R=isopropyl), demonstrated dual anti-inflammatory and antioxidant activities in vivo and in vitro [1]. Compound Vf showed a 33.33% inhibition in the carrageenan-induced rat paw edema model. While this is not a head-to-head comparison with a specific drug, it demonstrates that this scaffold can be optimized for multiple desired pharmacological properties simultaneously.

Anti-inflammatory Dual Activity Therapeutic Scaffold

2-Amino-1,3-benzoxazole-5-carboxamide Application Scenarios


5-HT3 Receptor Antagonist Development

The 2-amino-1,3-benzoxazole-5-carboxamide core is a validated starting point for medicinal chemistry programs targeting the 5-HT3 receptor. As shown by optimized derivatives with IC50 values as low as 68 nM, this scaffold can be used to synthesize potent, functionally active antagonists [1]. This is directly applicable for projects aimed at treating chemotherapy-induced nausea and vomiting (CINV) or diarrhea-predominant irritable bowel syndrome (IBS-D) [2].

Dual Anti-inflammatory & Antioxidant Agents

N-alkyl derivatives of the 5-carboxamide core have demonstrated significant dual anti-inflammatory and antioxidant activity in preclinical models [1]. This scaffold is therefore ideal for research programs targeting complex diseases where both inflammation and oxidative stress play a role, such as in certain chronic conditions or as an adjunct therapy. The demonstrated in vivo efficacy (33.33% inhibition in a paw edema model) provides a tangible basis for further lead optimization.

Benzoxazole Library Synthesis Intermediate

The presence of a primary amine and a carboxamide on the benzoxazole ring makes 2-amino-1,3-benzoxazole-5-carboxamide a highly versatile intermediate. It can be readily derivatized at the 2-amino position through amide bond formation, reductive amination, or sulfonamide synthesis. This allows for the rapid generation of diverse compound libraries for high-throughput screening across a wide range of therapeutic targets, including various kinases as suggested by its use in related JAK2 and RSK2 inhibitor programs [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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